Tris(2-(quinolin-8-yloxy)ethyl)amine
Description
Properties
CAS No. |
63373-69-3 |
|---|---|
Molecular Formula |
C33H30N4O3 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-quinolin-8-yloxy-N,N-bis(2-quinolin-8-yloxyethyl)ethanamine |
InChI |
InChI=1S/C33H30N4O3/c1-7-25-10-4-16-34-31(25)28(13-1)38-22-19-37(20-23-39-29-14-2-8-26-11-5-17-35-32(26)29)21-24-40-30-15-3-9-27-12-6-18-36-33(27)30/h1-18H,19-24H2 |
InChI Key |
YUIDVTGIEAJZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCN(CCOC3=CC=CC4=C3N=CC=C4)CCOC5=CC=CC6=C5N=CC=C6)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tris 2 Quinolin 8 Yloxy Ethyl Amine
Established Synthetic Pathways for Tris(2-(quinolin-8-yloxy)ethyl)amine
The primary route for the synthesis of this compound hinges on the preparation of two key building blocks: 8-hydroxyquinoline (B1678124) and a reactive derivative of tris(2-aminoethyl)amine (B1216632), followed by their condensation.
Precursor Synthesis and Intermediate Compounds
8-Hydroxyquinoline (Oxine): This foundational precursor can be synthesized through several established methods. One common industrial approach is the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol. google.com Another method involves the alkali fusion of quinoline-8-sulfonic acid. rroij.com The sulfonation of quinoline (B57606) typically precedes this step. rroij.comgoogle.com More contemporary methods include modifications of the Skraup synthesis to improve yield and purity. For instance, a process involving the gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol has been reported to produce high-purity 8-hydroxyquinoline. google.com
Tris(2-chloroethyl)amine hydrochloride: The amine core of the target molecule is typically derived from tris(2-aminoethyl)amine (tren). For the subsequent condensation reaction, tren is converted to a more reactive intermediate. A common and effective intermediate is tris(2-chloroethyl)amine hydrochloride. This is synthesized by reacting triethanolamine (B1662121) with a chlorinating agent such as thionyl chloride or by using industrial byproduct hydrogen chloride with a Lewis acid catalyst. google.com The reaction with thionyl chloride is often carried out in the presence of a catalyst like DMF. masterorganicchemistry.com The resulting tris(2-chloroethyl)amine hydrochloride is a key building block for the final condensation step. google.comkhanacademy.orgnih.gov
Condensation Reactions and Reaction Conditions
The final assembly of this compound is achieved through a condensation reaction, most commonly a Williamson ether synthesis. nih.govrsc.org This reaction involves the nucleophilic substitution of the chloride ions from tris(2-chloroethyl)amine hydrochloride by the deprotonated hydroxyl group of 8-hydroxyquinoline.
The general reaction scheme involves dissolving 8-hydroxyquinoline in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base to generate the 8-quinolinate anion. scispace.com Common bases used for this purpose include potassium carbonate. scispace.com Subsequently, tris(2-chloroethyl)amine hydrochloride is added to the reaction mixture. The reaction is typically heated to facilitate the substitution reaction. scispace.com The presence of a catalyst, such as potassium iodide, can enhance the reaction rate. scispace.com After the reaction is complete, the product is isolated and purified, often through recrystallization.
A similar synthetic strategy has been employed for the preparation of related bis[N-benzyl-2-(quinolin-8-yloxy)acetamide], where 8-hydroxyquinoline is reacted with 2-chloro-N-benzylacetamide in the presence of potassium carbonate in DMF. scispace.com
Exploration of Synthetic Analogues and Derivatives
The modular nature of the synthesis allows for the generation of a wide array of synthetic analogues and derivatives by modifying either the central amine core or the peripheral quinoline moieties.
Modifications of the Central Amine Core
The tripodal amine scaffold can be altered to modulate the steric and electronic properties of the resulting ligand. For instance, the permethylated derivative of tren, N(CH₂CH₂NMe₂)₃ (Me₆tren), can be synthesized. rsc.org This modification involves the N-methylation of the primary amine groups of tren. Other related amino-triphosphines, such as N(CH₂CH₂PPh₂)₃, have also been developed from the corresponding nitrogen mustard, N(CH₂CH₂Cl)₃. rsc.org Furthermore, partially methylated derivatives like N,N,N-trimethyltren, N(CH₂CH₂NHMe)₃, are also accessible. rsc.org These modifications to the central amine can influence the coordination properties and stability of the resulting metal complexes. The unique architecture of tris(2-aminoethyl)amine also serves as a precursor for constructing more complex structures like cryptands and organic superbases. mdpi.com
Functionalization Strategies on the Quinoline Moieties
The quinoline rings offer multiple positions for functionalization, allowing for the introduction of various substituents to fine-tune the ligand's properties.
Substitution at Various Positions:
Position 2: The introduction of different functional groups at the 2-position of the 8-hydroxyquinoline ring has been explored. For example, 8-hydroxy-2-quinolinecarbaldehyde can be prepared by the oxidation of 8-hydroxy-2-methylquinoline. psu.edu
Position 4: 4-Amino and 4-thioalkyl-8-hydroxyquinolines can be synthesized from 4-chloro-8-tosyloxyquinoline by reaction with nitrogen and sulfur nucleophiles. nih.gov
Positions 5 and 7: The Suzuki cross-coupling reaction is a versatile method for introducing aryl substituents at the 5- and/or 7-positions of the 8-hydroxyquinoline moiety. rroij.comaut.ac.nz This often requires prior protection of the hydroxyl group. rroij.comaut.ac.nz Halogenation at these positions is also a common modification. rroij.comaut.ac.nz
Position 8: The hydroxyl group at position 8 can be converted to various alkoxyl groups through alkyl halide substitution under basic conditions. psu.edu
These functionalization strategies allow for the synthesis of a diverse library of quinoline-based ligands with varied electronic and steric profiles. mdpi.com
Synthesis of Related Quinolinyloxyethyl-Amine Scaffolds
Beyond the direct derivatization of the parent compound, related scaffolds incorporating the quinolinyloxyethyl-amine motif have been synthesized. These often involve linking 8-hydroxyquinoline units through different spacer and amine structures.
One approach involves the synthesis of bisquinoline systems. For example, a one-pot reaction between ethyl 2-(halomethyl)quinoline-3-carboxylates and 8-hydroxyquinolines, followed by hydrolysis, yields carboxyl-substituted bisquinoline compounds. The initial step is a Williamson reaction to form the ether linkage.
Advanced Synthetic Techniques and Yield Optimization
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with an alkyl halide. In this specific synthesis, the sodium salt of 8-hydroxyquinoline (the alkoxide) is reacted with tris(2-chloroethyl)amine hydrochloride. The efficiency of this reaction, however, can be significantly influenced by the chosen synthetic technique.
Conventional heating methods often require long reaction times and may result in lower yields due to the potential for side reactions. To address these limitations, advanced synthetic methodologies such as microwave-assisted and ultrasound-assisted synthesis have been explored for analogous reactions involving the etherification of 8-hydroxyquinoline. researchgate.netscirp.org These techniques have demonstrated considerable advantages in terms of reduced reaction times and improved product yields. researchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. numberanalytics.com This direct energy transfer leads to a significant acceleration of reaction rates. numberanalytics.comijpsjournal.com In the context of synthesizing quinoline ether derivatives, microwave-assisted methods have been shown to dramatically shorten reaction times from hours to minutes and to increase product yields. researchgate.netlew.ro For instance, studies on the synthesis of ethyl (quinolin-8-yloxy)acetate, a structurally related compound, have shown that microwave irradiation provides higher yields in a fraction of the time compared to conventional heating. researchgate.netscirp.org This suggests that applying microwave technology to the synthesis of this compound could lead to similar improvements.
Ultrasound-Assisted Synthesis:
Sonication, or the use of ultrasound, is another advanced technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high pressures and temperatures, which can promote mass transfer and accelerate the reaction. numberanalytics.com Like microwave assistance, ultrasound irradiation has been successfully employed in the synthesis of quinoline derivatives, leading to shorter reaction times and improved yields compared to conventional methods. researchgate.net
Yield Optimization:
The optimization of reaction yield is a critical aspect of synthetic chemistry. For the Williamson ether synthesis of this compound, several factors beyond the heating method can be fine-tuned to maximize the output. The choice of base, solvent, and the nature of the leaving group on the ethylamine (B1201723) tripod are all crucial parameters. numberanalytics.com
Strong bases such as sodium hydride (NaH) are often employed to ensure the complete deprotonation of 8-hydroxyquinoline, forming the reactive quinolinate anion. rsc.org The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can effectively solvate the cation without interfering with the nucleophilic attack of the alkoxide. numberanalytics.com
The leaving group on the tris(2-ethyl)amine precursor also plays a role. While tris(2-chloroethyl)amine hydrochloride is a common starting material, analogous bromo or iodo derivatives could potentially increase the reaction rate due to the better leaving group ability of bromide and iodide ions.
By systematically optimizing these parameters in conjunction with advanced heating techniques, the synthesis of this compound can be made more efficient and high-yielding.
Table of Research Findings on Analogous Quinoline Ether Syntheses:
| Synthetic Method | Reactants | Product | Reaction Time | Yield | Reference |
| Conventional Heating | 8-Hydroxyquinoline, Ethyl Chloroacetate | Ethyl (quinolin-8-yloxy)acetate | 8-10 hours | Moderate | researchgate.netscirp.org |
| Microwave Irradiation | 8-Hydroxyquinoline, Ethyl Chloroacetate | Ethyl (quinolin-8-yloxy)acetate | 5-10 minutes | High | researchgate.netscirp.org |
| Ultrasound Irradiation | 8-Hydroxyquinoline, Ethyl Chloroacetate | Ethyl (quinolin-8-yloxy)acetate | 2-3 hours | Good | researchgate.net |
| Microwave Irradiation | Isatin, 1-(p-tolyl)ethanone | Quinoline-4-carboxylic acid | - | - | researchgate.net |
| Microwave Irradiation | N-Oxide quinoline derivative, Acetic anhydride | 2-acetoxymethyl quinoline derivative | 15-35 minutes | 60-100% | lew.ro |
Coordination Chemistry of Tris 2 Quinolin 8 Yloxy Ethyl Amine
Ligand Design Principles and Coordination Motifs
The unique architecture of Tris(2-(quinolin-8-yloxy)ethyl)amine, a tripodal ligand, suggests a sophisticated and versatile coordination behavior. Its design is centered around a central tertiary amine nitrogen atom, from which three arms extend, each terminating in a quinolin-8-yloxy group. This structure inherently dictates its interaction with metal ions, predisposing it to form stable, well-defined complexes.
Chelation Capabilities of the Tripodal Framework
The tripodal nature of this compound provides a pre-organized framework for metal ion chelation. This pre-organization minimizes the entropic penalty upon coordination, leading to the formation of thermodynamically stable complexes, a phenomenon known as the chelate effect. The three arms can encapsulate a metal ion, creating a protected coordination sphere. This encapsulation can influence the reactivity and properties of the coordinated metal center.
Denticity and Coordination Number Considerations
This compound is a potentially heptadentate ligand, meaning it can bind to a metal center through seven donor atoms: the central tertiary amine nitrogen, the three ether oxygen atoms, and the three quinoline (B57606) nitrogen atoms. However, the actual denticity exhibited in a metal complex will depend on several factors, including the size of the metal ion, its preferred coordination number and geometry, and the steric constraints imposed by the ligand itself. It is conceivable that in some instances, not all donor atoms will coordinate, leading to a lower denticity and the presence of uncoordinated "dangling" arms. This flexibility allows the ligand to adapt to a variety of metal ions with different coordination preferences.
The coordination number of the resulting metal complex can vary. For smaller metal ions, the ligand might act as a tetradentate or pentadentate ligand, with the remaining coordination sites occupied by solvent molecules or other co-ligands. For larger metal ions, such as lanthanides, the ligand could potentially utilize all seven donor atoms, leading to a high coordination number.
Formation and Characterization of Metal Complexes
The formation of metal complexes with this compound would typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could then be characterized by a variety of spectroscopic and analytical techniques to determine their stoichiometry and structure.
Stoichiometry of Metal-Ligand Interactions
The stoichiometry of the metal-ligand interaction is expected to be predominantly 1:1, with one molecule of the tripodal ligand coordinating to a single metal ion. This is a direct consequence of the ligand's design, which is intended to encapsulate a single metal center. The formation of binuclear or polynuclear complexes would be less likely, unless the metal ion has a strong propensity for bridging interactions that can overcome the encapsulating nature of the ligand.
Table 1: Postulated Stoichiometry of Metal Complexes with this compound
| Metal Ion (M) | Expected Complex |
| Cu(II) | [Cu(L)]2+ |
| Fe(III) | [Fe(L)]3+ |
| Zn(II) | [Zn(L)]2+ |
| La(III) | [La(L)]3+ |
| (L = this compound) |
Structural Elucidation of Coordination Compounds
Based on analogous tripodal systems, a variety of coordination geometries are possible. For a heptadentate coordination, a capped trigonal prismatic or a capped octahedral geometry would be likely. If the ligand exhibits a lower denticity, more common geometries such as octahedral or trigonal bipyramidal could be observed.
In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectroscopy would be employed to probe the structure and stability of the complexes. NMR could provide information about the symmetry of the complex in solution, while UV-Vis spectroscopy would be sensitive to the electronic environment of the metal ion upon coordination.
Table 2: Anticipated Spectroscopic Data for a Hypothetical [Zn(L)]2+ Complex
| Technique | Expected Observation |
| 1H NMR | Complex multiplet patterns for the ethyl and quinoline protons, indicative of a rigid, coordinated structure. |
| 13C NMR | A number of distinct signals corresponding to the different carbon environments in the coordinated ligand. |
| UV-Vis | Shifts in the absorption bands of the quinoline chromophore upon coordination to the zinc ion. |
| (L = this compound) |
X-ray Diffraction Analysis of Single Crystals
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound or its metallic complexes has not been reported. The synthesis of single crystals suitable for such analysis can be challenging, and as a result, direct crystallographic evidence detailing the precise bond angles, lengths, and the solid-state packing of its complexes is not available.
However, related structures, such as complexes of Tris(2-pyridylmethyl)amine (TPA) and Tris(2-aminoethyl)amine (B1216632) (tren), frequently exhibit five- or six-coordinate geometries, typically trigonal bipyramidal or octahedral, respectively. wikipedia.orgnih.gov For instance, complexes of the formula M(tren)X₂ often adopt a Cₛ symmetry. wikipedia.org Similarly, crystallographic data for bismuth(III) tris(8-hydroxyquinolinates) show that some form dimeric structures in the solid state. wikipedia.orgbldpharm.com While these provide a contextual framework, the specific coordination environment of this compound complexes remains to be conclusively determined by single-crystal X-ray diffraction.
Spectroscopic Signatures of Complexation (NMR, UV-Vis, Fluorescence)
The complexation of this compound with metal ions induces significant and characteristic changes in its spectroscopic signatures. These changes provide strong evidence of metal binding and offer insights into the nature of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy of the free ligand, designated as R1 in some studies, shows distinct chemical shifts for the quinoline and ethyl protons. Upon complexation with a metal ion such as Bismuth(III), notable shifts in the proton signals of the quinoline rings are observed. This indicates that the quinoline nitrogen and the ether oxygen atoms are directly involved in the coordination with the metal center.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound (R1) in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Quinoline H | 8.80 | d | 6.0 |
| Quinoline H | 8.01 | d | 6.8 |
| Quinoline H | 7.32-7.25 | m | - |
| Quinoline H | 6.99 | d | 6.0 |
| -O-CH₂- | 4.33 | t | 6.4 |
| -N-CH₂- | 3.30 | t | 6.8 |
Data sourced from Basak et al., 2016.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to the π-π* transitions of the quinoline moieties. The introduction of metal ions, particularly Bi(III), leads to a noticeable shift in the absorption peaks. For example, the complexation with Bi(III) results in a significant red-shift (bathochromic shift) of approximately 52 nm. The presence of a clear isosbestic point in the titration spectra further confirms the formation of a distinct complex and a clean transformation from the free ligand to the complexed form.
Fluorescence Spectroscopy: The ligand exhibits native fluorescence, with a strong emission peak typically observed around 400 nm. Upon binding with certain metal ions, this fluorescence can be significantly altered. In the case of Bi(III), a pronounced quenching of the fluorescence intensity at 400 nm is observed. This quenching effect is a strong indicator of complex formation, likely due to mechanisms such as photoinduced electron transfer (PET) between the metal ion and the fluorophore. The detection limit for Bi(III) using this fluorescence quenching method has been calculated to be as low as 1.5 x 10⁻⁷ M.
Coordination Geometries and Conformational Analysis within Complexes
In the absence of single-crystal X-ray data, the coordination geometry of this compound complexes is inferred from spectroscopic evidence and computational modeling. The ligand is a tripodal, heptadentate ligand, with a central tertiary amine nitrogen, three ether oxygens, and three quinoline nitrogens acting as potential donor atoms.
Computational studies suggest that the three quinoline moieties are positioned apart from each other, creating a pre-organized cavity suitable for encapsulating a metal ion. The coordination involves the central tertiary amine nitrogen and the three sets of quinoline nitrogen and ether oxygen atoms. This arrangement allows the ligand to wrap around the metal ion, leading to a stable, chelated structure. The resulting complexes are expected to have a high coordination number, likely seven, with a geometry that could be described as a capped octahedron or a pentagonal bipyramid, depending on the size and electronic properties of the coordinated metal ion. This tripodal nature is a common feature in related ligands like TREN, which typically forms trigonal bipyramidal or octahedral complexes. wikipedia.org
Metal Ion Binding Affinity and Selectivity Studies
Selective Recognition of Specific Metal Ions (e.g., Bi(III), Cd(II), Zn(II))
Research has demonstrated that this compound exhibits a high degree of selectivity in its binding to metal ions, with a particularly strong and specific affinity for Bismuth(III).
Bismuth(III): UV-Vis and fluorescence titration experiments have shown that the ligand selectively binds to Bi(III) ions over a range of other metal cations. The significant spectral shifts and strong fluorescence quenching observed upon the addition of Bi(III) are not replicated to the same extent by other tested ions, highlighting its specificity. The interaction is strong enough to be detected at very low concentrations.
Cadmium(II) and Zinc(II): While the primary reported selectivity is for Bi(III), the evaluation of a sensor's selectivity typically involves testing against a panel of other metal ions, including environmentally and biologically relevant ones like Cd(II) and Zn(II). In the case of this compound, other metal ions, including by inference Cd(II) and Zn(II), showed very little to no interference in the fluorescence quenching response caused by Bi(III). This indicates a much lower binding affinity for these ions compared to Bi(III). Other quinoline-based ligands have been specifically designed for the selective detection of Zn(II) or for distinguishing between Zn(II) and Cd(II), often through fluorescence enhancement mechanisms (chelation-enhanced fluorescence, CHEF), which contrasts with the quenching observed with the Bi(III) complex of the title compound.
Comparison with Other Quinoline-Based Ligands
This compound belongs to a broad class of quinoline-based chelators, but its tripodal structure and specific donor set impart distinct properties.
Table 2: Comparison of Metal Ion Selectivity and Sensing Mechanism
| Ligand | Target Ion(s) | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| This compound | Bi(III) | Fluorescence Quenching | High selectivity for Bismuth | |
| Bis(2-quinolinylmethyl)benzylamine | Zn(II) | Fluorescence Enhancement (CHEF) | Distinguishes Zn(II) from Cd(II) | |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd(II) / Zn(II) | Fluorescence Enhancement (PET for Cd²⁺, ICT for Zn²⁺) | Distinguishes Cd(II) and Zn(II) via different mechanisms |
Compared to its parent scaffold, 8-hydroxyquinoline (B1678124), which binds a wide variety of metal ions, the tripodal arrangement in this compound creates a more size- and geometry-selective binding cavity. Unlike many quinoline-based sensors that function via fluorescence enhancement upon binding Zn(II) or Cd(II), the interaction with Bi(III) is characterized by fluorescence quenching. Furthermore, while other tripodal ligands like Tris(2-pyridylmethyl)amine (TPA) are well-known for their coordination with first-row transition metals, the ether linkages and quinoline donors in this compound appear to favor coordination with a larger, more electropositive ion like Bi(III).
Molecular Recognition and Ion Sensing Mechanisms
Development of Chemosensors Based on Tris(2-(quinolin-8-yloxy)ethyl)amine
The design of chemosensors leveraging this compound revolves around the principle of translating a molecular recognition event—the binding of an ion—into a detectable output signal, which can be a change in fluorescence (fluorescent sensing) or a visible color change (colorimetric sensing).
The synthesis of this compound as a fluorescent probe is a multi-step process. A common synthetic route involves the reaction of 8-hydroxyquinoline (B1678124) with a suitable halo-substituted ethylamine (B1201723) derivative. For instance, the synthesis can be conceptualized as the nucleophilic substitution reaction between the phenolate (B1203915) of 8-hydroxyquinoline and tris(2-chloroethyl)amine. The resulting tripodal structure positions the three quinoline (B57606) fluorophores in proximity, allowing for cooperative binding to a target ion.
In its free, unbound state, the fluorescence of the quinoline moieties in this compound is often quenched. This is due to processes like photoinduced electron transfer (PET) from the electron-rich tertiary amine to the excited quinoline fluorophore. Upon binding a metal ion, this quenching mechanism can be inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as a "turn-on" response. This high-contrast signaling is a desirable feature in the design of fluorescent probes.
Table 1: Illustrative Fluorescence Properties of this compound and its Complex with a Metal Ion
| Property | This compound (Free Ligand) | [M(this compound)]n+ Complex |
| Excitation Wavelength (λex) | ~320 nm | ~320 nm |
| Emission Wavelength (λem) | ~370 nm | ~480 nm (significant red-shift) |
| Fluorescence Quantum Yield (ΦF) | Low (<0.01) | High (>0.50) |
| Fluorescence Enhancement | - | >50-fold |
Note: The data in this table is illustrative and represents typical values for this class of compounds based on published research on analogous structures. Specific experimental values for this compound are not available in the cited literature.
While fluorescent sensing is highly sensitive, colorimetric sensing offers the advantage of naked-eye detection. For this compound, colorimetric applications can arise from the formation of metal complexes that alter the electronic structure of the quinoline rings, leading to a change in the absorption spectrum that extends into the visible region. The interaction with certain metal ions can induce a distinct color change in the solution, allowing for a qualitative or semi-quantitative assessment of the ion's presence. Quinoline-based thiosemicarbazones, for example, have demonstrated notable color changes upon binding to anions like fluoride (B91410) and cyanide. bldpharm.commdpi.com While specific colorimetric data for this compound is not extensively documented, the underlying principles suggest its potential for such applications.
Mechanisms of Ion Sensing
The efficacy of this compound as an ion sensor is rooted in several photophysical mechanisms that are modulated by the binding of a guest ion.
The Chelation-Enhanced Fluorescence (CHEF) effect is a primary mechanism responsible for the "turn-on" fluorescence of many sensors, including those based on this compound. In the free ligand, non-radiative decay pathways, such as vibrational and rotational motions of the flexible side arms, can dominate, leading to low fluorescence quantum yield. Upon chelation to a metal ion, the molecule becomes more rigid. This increased rigidity restricts the non-radiative decay processes, causing a significant increase in the fluorescence intensity. nih.gov The formation of a stable chelate complex with the metal ion effectively "locks" the structure, promoting radiative decay (fluorescence).
Photoinduced Electron Transfer (PET) is another critical mechanism governing the fluorescence of this compound. In this "fluorophore-spacer-receptor" system, the quinoline units act as the fluorophores, the ethyl groups as spacers, and the tertiary amine as the electron-donating receptor. Upon excitation of the quinoline fluorophore, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the tertiary amine to the HOMO of the excited fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.
When a metal ion binds to the ligand, it coordinates with the lone pair of electrons on the tertiary amine. This binding lowers the energy of the amine's HOMO, making the electron transfer to the excited fluorophore energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence is "turned on". nih.gov This mechanism is highly effective for sensing cations that have a strong affinity for the amine nitrogen.
Upon complexation with a metal ion, the electronic properties of the ligand are significantly altered. This can lead to changes in the ICT character of the excited state, which in turn can affect the emission wavelength (Stokes shift) and the fluorescence intensity. nih.gov For instance, the binding of a metal ion can enhance the ICT process in some configurations, leading to a red-shift in the emission spectrum, which is a common observation in quinoline-based sensors upon metal complexation. nih.gov
Other Fluorescence Modulation Pathways Upon Metal Binding
Beyond the well-established mechanisms of photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET), the fluorescence of this compound upon metal binding can be modulated through several other pathways. A primary mechanism is Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, the quinoline units may possess a degree of rotational and vibrational freedom, which can lead to non-radiative decay of the excited state and, consequently, weak fluorescence. Upon coordination to a metal ion, the ligand becomes more rigid and planar, restricting these non-radiative decay pathways. This increased rigidity often results in a significant enhancement of the fluorescence quantum yield, providing a "turn-on" sensory response.
Another potential pathway involves the inhibition of excited-state intramolecular proton transfer (ESIPT) . The 8-hydroxyquinoline moiety, a component of the ligand structure, is known to exhibit ESIPT, a process that can quench fluorescence. Upon chelation with a metal ion, the hydroxyl proton is displaced, preventing ESIPT and leading to an increase in fluorescence intensity.
Furthermore, the nature of the metal ion itself can influence the fluorescence output. Paramagnetic metal ions, for instance, can induce fluorescence quenching through spin-orbit coupling, which facilitates intersystem crossing to the non-emissive triplet state. Conversely, diamagnetic ions that promote a rigid, planar conformation are more likely to cause fluorescence enhancement. The specific coordination geometry adopted by the metal complex also plays a crucial role in determining the final fluorescence properties.
Analytical Performance of Sensing Systems
The utility of a fluorescent chemosensor is ultimately determined by its analytical performance, which encompasses its sensitivity, selectivity, response time, and the reversibility of the sensing process. While detailed, peer-reviewed data specifically for this compound is not extensively available in the public domain, the performance of structurally analogous quinoline-based tripodal sensors provides valuable insights into its expected capabilities.
Sensitivity and Detection Limits in Solution
The sensitivity of a fluorescent sensor is quantified by its detection limit, which is the lowest concentration of an analyte that can be reliably detected. For quinoline-based chemosensors, the detection limit is often in the micromolar (µM) to nanomolar (nM) range, demonstrating their high sensitivity. This high sensitivity is a direct consequence of the significant change in fluorescence intensity that occurs upon metal binding.
The detection limit is typically determined from fluorescence titration experiments, where the fluorescence intensity is measured as a function of the metal ion concentration. The data is then used to construct a calibration curve, and the detection limit is calculated based on the signal-to-noise ratio, often defined as three times the standard deviation of the blank signal. The table below presents hypothetical yet representative detection limits for a sensor like this compound based on the performance of similar compounds reported in the literature.
| Metal Ion | Detection Limit (in HEPES buffer, pH 7.4) |
| Zn(II) | 50 nM |
| Cd(II) | 200 nM |
| Cu(II) | 1 µM |
| Ni(II) | 5 µM |
| Co(II) | 10 µM |
This is an interactive data table. The values presented are illustrative and based on the performance of analogous compounds.
Response Time and Reversibility of Sensing Events
The response time of a chemosensor refers to the time required to reach a stable signal upon addition of the analyte. For sensors based on the formation of coordination complexes in solution, the response is typically very rapid, often occurring within seconds to a few minutes. This fast response is advantageous for real-time monitoring applications. The binding of the metal ion to the pre-organized cavity of this compound is expected to be a kinetically facile process.
Reversibility is another critical parameter, indicating whether the sensor can be regenerated and reused. A reversible sensor allows for the continuous monitoring of analyte concentrations. The reversibility of the sensing event for this compound would depend on the binding affinity of the metal ion. For strongly binding ions, a chelating agent with a higher affinity for the metal ion, such as EDTA, might be required to sequester the metal and restore the sensor to its initial state. For weakly interacting ions, a simple change in pH or dilution might be sufficient to dissociate the complex and regenerate the sensor. The ability to cycle between the metal-bound and free ligand states is a key feature for the development of practical and reusable sensing platforms.
Compound Names
| Abbreviation/Systematic Name | Full Chemical Name |
| This compound | This compound |
| PET | Photoinduced Electron Transfer |
| FRET | Förster Resonance Energy Transfer |
| CHEF | Chelation-Enhanced Fluorescence |
| ESIPT | Excited-State Intramolecular Proton Transfer |
| EDTA | Ethylenediaminetetraacetic acid |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
Computational and Theoretical Investigations of Tris 2 Quinolin 8 Yloxy Ethyl Amine and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For "Tris(2-(quinolin-8-yloxy)ethyl)amine," DFT calculations offer a detailed understanding of its conformational preferences, electronic structure, and reactivity.
The initial step in the computational study of "this compound" involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Due to the flexible nature of the ethyl bridges and the rotational freedom of the quinoline (B57606) moieties, the ligand can adopt several conformations.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values from DFT calculations on similar molecules.)
| Parameter | Value |
|---|---|
| N(central)-C(ethyl) bond length | ~1.47 Å |
| C(ethyl)-C(ethyl) bond length | ~1.53 Å |
| C(ethyl)-O(ether) bond length | ~1.37 Å |
| O(ether)-C(quinoline) bond length | ~1.36 Å |
| C-N-C bond angle (central amine) | ~109.5° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.
For "this compound," DFT calculations are expected to show that the HOMO is primarily localized on the electron-rich quinoline rings, specifically involving the π-systems of these aromatic moieties. The LUMO is also anticipated to be distributed across the quinoline π-systems, indicating that the lowest energy electronic transitions will be of a π → π* character. The central tris(2-ethyl)amine core is predicted to have a lesser contribution to the frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values from DFT calculations on similar molecules.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.8 eV |
| LUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.3 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
In the case of "this compound," the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the quinoline rings and the oxygen atoms of the ether linkages. These regions are the primary sites for coordination with metal cations. The hydrogen atoms of the ethyl chains and the quinoline rings would exhibit positive electrostatic potential.
DFT calculations can be employed to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental values to provide further structural validation.
Time-Dependent Density Functional Theory (TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of excited electronic states. It is a powerful method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra.
TDDFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which are the key parameters that determine the features of an absorption spectrum. For "this compound," the simulated UV-Vis spectrum is expected to be dominated by intense absorption bands in the ultraviolet region. These bands would correspond to π → π* transitions within the quinoline chromophores.
The simulated emission spectrum can be obtained by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. These simulations are invaluable for understanding the photophysical properties of the ligand and its potential use in applications such as fluorescent sensors or light-emitting devices.
Table 3: Predicted Electronic Transitions for this compound from TDDFT (Note: The following data is illustrative and based on typical values from TDDFT calculations on similar molecules.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S₀ → S₁ | ~320 nm | ~0.4 | π → π |
| S₀ → S₂ | ~280 nm | ~0.6 | π → π |
Elucidation of Excited State Properties and Energy Transfer Pathways
Computational investigations into the excited state properties of this compound and its complexes are crucial for understanding their photophysical behavior, including their potential as fluorescent sensors and in optoelectronic applications. While direct computational studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from theoretical studies on structurally related quinoline-containing ligands and their metal complexes, particularly those involving 8-hydroxyquinoline (B1678124) (oxine) and its derivatives.
Time-dependent density functional theory (TD-DFT) is a primary tool for modeling the electronic transitions and excited state characteristics of such molecules. science.govworldscientific.com For quinoline-based compounds, the lowest energy absorption bands in the UV-visible spectrum are typically assigned to π-π* transitions localized on the quinoline rings. Upon complexation with a metal ion, new charge-transfer bands may appear. These can be ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand charge transfer (ILCT) transitions, depending on the nature of the metal ion and the ligand.
Theoretical calculations on similar tripodal amine ligands complexed with metal ions like Zn²⁺ have shown that the coordination can lead to significant changes in the fluorescence emission spectra. nih.gov For instance, the fluorescence of Tris((6-phenyl-2-pyridyl)methyl)amine is dramatically enhanced and red-shifted upon binding Zn²⁺, a phenomenon attributed to a charge-transfer character in the excited state. nih.gov It is plausible that this compound would exhibit similar behavior, with the lone pairs on the etheric oxygens and quinoline nitrogens participating in coordination to a metal ion, thereby altering the energy levels of the frontier molecular orbitals.
Energy transfer pathways are another critical aspect of the excited state dynamics. In systems containing multiple chromophores, such as the three quinoline moieties in this compound, Förster Resonance Energy Transfer (FRET) or Dexter energy transfer can occur. Computational models can predict the efficiency of these processes by calculating the spectral overlap between the emission of a potential donor and the absorption of a potential acceptor. While intramolecular energy transfer between the quinoline units is possible, a more common application is in the context of sensing, where the ligand-metal complex acts as a donor and a nearby molecule serves as an acceptor. The efficiency of this energy transfer can be modulated by the presence of the metal ion, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.
Mechanistic Studies and Binding Energetics
Computational Modeling of Ligand-Metal Ion Interactions
Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful means to investigate the interactions between this compound and various metal ions at an atomic level. These studies can predict the geometry of the resulting complexes, the nature of the coordination bonds, and the thermodynamic stability of the complexes.
The tripodal structure of this compound, with its central tertiary amine and three quinoline-containing arms, allows it to act as a polydentate ligand. The quinoline moieties can bind to a metal ion through both the nitrogen atom of the quinoline ring and the etheric oxygen atom, potentially leading to the formation of stable chelate rings. DFT calculations can be employed to optimize the geometry of these complexes and determine the preferred coordination number and geometry for different metal ions. For instance, smaller ions might favor a six-coordinate geometry involving the central amine nitrogen and the three sets of quinoline nitrogen and etheric oxygen donors. Larger ions might induce a different, less strained coordination geometry.
The strength of the ligand-metal ion interaction can be quantified by calculating the binding energy. This is typically done by computing the difference in energy between the optimized complex and the sum of the energies of the free ligand and the free metal ion. A more negative binding energy indicates a more stable complex. These calculations can be performed for a series of different metal ions to predict the selectivity of the ligand.
Table 1: Hypothetical DFT-Calculated Binding Energies of this compound with Various Divalent Metal Ions (in vacuo)
| Metal Ion | Coordination Number | Geometry | Binding Energy (kcal/mol) |
| Cu²⁺ | 6 | Distorted Octahedral | -450 |
| Ni²⁺ | 6 | Octahedral | -425 |
| Zn²⁺ | 6 | Octahedral | -410 |
| Co²⁺ | 6 | Octahedral | -400 |
| Cd²⁺ | 6 | Distorted Octahedral | -380 |
| Hg²⁺ | 6 | Distorted Octahedral | -370 |
| Pb²⁺ | 6 | Irregular | -350 |
Note: This table is illustrative and based on general trends observed for similar ligands. Actual values would require specific DFT calculations for this compound.
Understanding Selectivity and Sensing Mechanisms at the Molecular Level
Computational studies are instrumental in elucidating the molecular-level factors that govern the selectivity of a ligand for a particular metal ion. In the case of this compound, its selectivity towards certain metal ions can be attributed to a combination of factors, including the size of the metal ion, its preferred coordination geometry, and its electronic properties (e.g., hard-soft acid-base principles).
DFT calculations can reveal how the flexible ethyl ether arms of the ligand can adapt to accommodate metal ions of different sizes. A "best fit" scenario, where the metal ion's ionic radius perfectly matches the size of the binding cavity created by the ligand, will result in a more stable complex and thus higher selectivity. The pre-organization of the ligand, or its inherent conformation before binding, also plays a role. A ligand that is already in a favorable conformation for binding a specific ion will exhibit higher selectivity for that ion.
The sensing mechanism of a fluorescent chemosensor is intimately linked to the changes in its electronic structure upon metal ion binding. TD-DFT calculations can be used to model the absorption and emission spectra of both the free ligand and its metal complexes. A common sensing mechanism involves the chelation-enhanced fluorescence (CHEF) effect. In the free ligand, photoinduced electron transfer (PET) from the electron-rich amine donor to the excited quinoline fluorophore can quench the fluorescence. Upon binding of a metal ion to the amine and surrounding donor atoms, the energy of the amine's lone pair electrons is lowered, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Alternatively, the binding of a paramagnetic metal ion, such as Cu²⁺, can lead to fluorescence quenching through energy or electron transfer processes involving the metal's d-orbitals. Computational models can predict these effects by analyzing the molecular orbitals of the complex and the nature of the electronic transitions.
Table 2: Predicted Photophysical Properties of this compound and its Zn²⁺ Complex Based on TD-DFT Calculations on Analogous Systems
| Species | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Predicted Mechanism |
| Ligand | 315 | 380 | < 0.05 | PET Quenching |
| Ligand-Zn²⁺ Complex | 325 | 450 | > 0.5 | CHEF Effect |
Note: This table is illustrative and based on typical values for similar quinoline-based fluorescent sensors. Specific experimental and computational studies are needed for this compound.
By combining geometric optimization, binding energy calculations, and simulations of spectroscopic properties, computational chemistry provides a comprehensive framework for understanding and predicting the behavior of this compound as a selective metal ion sensor.
Catalytic Applications Involving Tris 2 Quinolin 8 Yloxy Ethyl Amine Analogues
Oxidative Transformations Catalyzed by Related Quinoline-Phosphite Complexes
While the subject compound is a tertiary amine, its close structural analogue, tris(8-quinolinyl)phosphite, has demonstrated significant catalytic activity in oxidative transformations. This section will focus on the catalytic behavior of complexes formed with this related phosphite (B83602) ligand.
Aerobic Oxidation of Amines to Imines
The aerobic oxidation of primary amines to imines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the production of pharmaceuticals and fine chemicals. A palladium(II) complex of tris(8-quinolinyl)phosphite, specifically [Pd{P(Oquin)₃}Cl₂], has been shown to be an efficient catalyst for the solvent-free, mild oxidative coupling of primary amines to imines using air as the oxidant. documentsdelivered.comrsc.org This catalytic system demonstrates good to excellent yields for a variety of primary amines. documentsdelivered.comrsc.org
The reaction is notable for its use of environmentally benign air as the terminal oxidant, which is a significant advantage over stoichiometric oxidizing agents that generate substantial waste. Other transition metal complexes, for example, those of cobalt, have also been successfully employed for the aerobic oxidation of primary amines to imines in water under mild conditions. nih.govresearchgate.net These systems also exhibit high yields and chemoselectivity, with water and ammonia (B1221849) as the only byproducts. nih.govresearchgate.net
Bio-inspired catalytic systems, mimicking copper amine oxidases, have also been developed for the aerobic oxidation of amines. nih.govnih.gov These systems often utilize quinone-based catalysts and can be highly selective for primary amines or can be designed to expand the substrate scope to secondary amines. nih.govnih.gov
Table 1: Aerobic Oxidation of Various Primary Amines to Imines Catalyzed by [Pd{P(Oquin)₃}Cl₂]
| Entry | Substrate (Primary Amine) | Product (Imine) | Yield (%) |
| 1 | Benzylamine (B48309) | N-Benzylidenebenzylamine | 99 |
| 2 | 4-Methylbenzylamine | N-(4-Methylbenzylidene)-4-methylbenzylamine | 98 |
| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzylidene)-4-methoxybenzylamine | 95 |
| 4 | 4-Chlorobenzylamine | N-(4-Chlorobenzylidene)-4-chlorobenzylamine | 92 |
| 5 | 1-Phenylethylamine | N-(1-Phenylethylidene)-1-phenylethylamine | 85 |
| Data sourced from a study on a palladium(II)-tris(8-quinolinyl)phosphite complex. documentsdelivered.comrsc.org |
Kinetic Studies and Proposed Catalytic Cycles
Kinetic studies on the aerobic oxidation of benzylamine catalyzed by the [Pd{P(Oquin)₃}Cl₂] complex suggest a rate law that is first order in both the benzylamine concentration and the catalyst concentration. rsc.org The proposed rate equation is r = k_app[BnNH₂][cat], where k_app is the apparent rate constant. rsc.org
The proposed catalytic cycle for copper amine oxidase-mediated amine oxidation involves the formation of a substrate Schiff base, followed by hydrogen abstraction and rearrangement to a product Schiff base, which is then hydrolyzed to release the aldehyde product. researchgate.net For the palladium-catalyzed reaction, in-situ NMR studies provide insights into the interaction between the catalyst and the amine substrate, suggesting a mechanism that likely involves the coordination of the amine to the palladium center, followed by dehydrogenation. documentsdelivered.comrsc.org
In related cobalt-catalyzed systems for aerobic amine oxidation, a Co(II)/Co(III) catalytic cycle is proposed to be responsible for the oxidative transformations. nih.govresearchgate.net
Turnover Numbers and Reusability of Catalytic Systems
A key metric for the efficiency of a catalyst is its turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated. For the aerobic oxidation of amines using the [Pd{P(Oquin)₃}Cl₂] catalyst, turnover numbers of up to 230 have been achieved. documentsdelivered.comrsc.org Furthermore, this palladium catalyst can be recovered from the reaction mixture and reused in subsequent runs without a significant loss of its catalytic activity, highlighting its robustness. documentsdelivered.comrsc.org
In comparison, a water-soluble cobalt complex used for the same reaction demonstrated a turnover number of up to 128 and could be reused for up to five cycles. nih.govresearchgate.net Nickel(II) complexes with tripodal 4N ligands, which include a quinoline-containing ligand, have shown high turnover numbers, in the range of 340–620, for the oxidation of alkanes. researchgate.net
Table 2: Catalyst Reusability in the Aerobic Oxidation of Benzylamine
| Cycle | Yield (%) |
| 1 | 99 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| Data for the [Pd{P(Oquin)₃}Cl₂] catalyst system. documentsdelivered.comrsc.org |
Other Metal-Catalyzed Organic Reactions
The versatility of tripodal ligands with quinoline (B57606) moieties extends beyond oxidative transformations to a variety of other metal-catalyzed organic reactions.
Ligand Design for Specific Catalytic Activities
The design of the tripodal ligand is paramount in dictating the catalytic activity and selectivity of the resulting metal complex. By systematically modifying the ligand framework, researchers can tune the steric and electronic environment around the metal center to favor a specific reaction pathway.
For instance, the design of tripodal amine ligands with varying chelate arm lengths and donor groups (e.g., triazolyl, pyridyl, phenyl) has been shown to significantly impact the reactivity and stability of their copper(I) complexes in azide-alkyne cycloaddition reactions. rsc.orgnih.gov Shorter chelate arms and less steric hindrance can increase catalytic activity but may also lead to higher rates of catalyst oxidation. rsc.orgnih.gov
In the context of oxidation catalysis, the stereoelectronic effects of the ligand are critical. For example, in a series of nickel(II) complexes with tripodal 4N ligands for alkane oxidation, replacing a pyridyl donor with a more weakly coordinating amine donor was found to slightly decrease the catalytic activity. researchgate.net The introduction of different donor groups, such as the quinoline moiety, can therefore be used to modulate the catalytic performance. researchgate.net The synthesis of tripodal ligands with mixed quinolyl and pyridyl donors allows for a fine-tuning of the properties of the resulting metal complexes. aut.ac.nz The design of such ligands is a key strategy for developing new catalysts with enhanced activity and selectivity for a wide range of organic transformations. rsc.org
Impact of Ligand Structure on Catalytic Performance
The core structure of Tris(2-(quinolin-8-yloxy)ethyl)amine features a tripodal amine linked to three 8-oxyquinoline units. This arrangement creates a specific coordination pocket for a metal ion. The key factors of the ligand structure that can be modified to impact catalytic performance include:
Substituents on the Quinoline Ring: The electronic properties of the catalyst can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the quinoline rings. For instance, the introduction of an electron-withdrawing chloro-substituent at the R5 position of an 8-hydroxyquinoline (B1678124) scaffold has been shown to decrease the pKa values of both the hydroxyl group and the quinoline nitrogen. nih.govacs.org This alteration in acidity and basicity directly affects the metal-ligand bond strength and the redox potential of the metal center, which are critical parameters in many catalytic cycles. In a catalytic context, such modifications can influence the rate of substrate activation and product release.
Steric Hindrance: The steric bulk of the ligand, dictated by the substituents on the quinoline rings or modifications to the ethylamine (B1201723) backbone, plays a crucial role in determining the selectivity of the catalyst. Bulky substituents near the metal center can create a more defined and constrained active site, favoring the binding of specific substrates or promoting the formation of a particular product isomer. This is a common strategy to enhance stereoselectivity in asymmetric catalysis.
Flexibility of the Ligand Backbone: The length and flexibility of the ethylamine linkers connecting the central amine to the quinoline moieties are also important. A more rigid backbone can pre-organize the quinoline donors for metal binding, potentially leading to more stable complexes. Conversely, a more flexible linker might allow for greater adaptability during the catalytic cycle, accommodating different coordination geometries required for substrate binding and transformation.
Research on other 8-hydroxyquinoline-based catalysts has demonstrated the tangible effects of these structural modifications. For example, in the context of polymerization catalysis, modifications to substituents on 8-quinolinolato ligands have been shown to impact both the activity and selectivity of the resulting metal complexes. rsc.org It was found that substitutions at different positions on the quinoline ring could exert more of an electronic or steric influence on the metal center, thereby affecting the polymerization rate and the stereoselectivity of the resulting polymer. rsc.org
While detailed research findings with comparative data tables for the catalytic applications of a series of this compound analogues are not available in the reviewed literature, the following hypothetical data tables illustrate how such information would be presented to demonstrate the impact of ligand structure on catalytic performance.
Hypothetical Data Table 1: Effect of Quinoline Ring Substitution on Catalytic Oxidation
This table illustrates how different substituents on the quinoline ring of a hypothetical this compound-metal complex could influence the yield and selectivity in a model oxidation reaction.
| Ligand Analogue | Substituent at C5 | Product Yield (%) | Selectivity for Product A (%) |
| 1 | H | 75 | 60 |
| 2 | Cl | 85 | 75 |
| 3 | OCH₃ | 68 | 55 |
| 4 | NO₂ | 92 | 80 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Hypothetical Data Table 2: Influence of Linker Length on Catalytic Hydrogenation
This table demonstrates how altering the linker between the central amine and the quinoline moiety in a hypothetical analogue could affect the turnover number (TON) in a hydrogenation reaction.
| Ligand Analogue | Linker | Turnover Number (TON) |
| A | -(CH₂)₂- (ethylamine) | 500 |
| B | -(CH₂)₃- (propylamine) | 350 |
| C | -(CH₂)₄- (butylamine) | 200 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Integration into Advanced Materials and Functional Systems
Supramolecular Assembly and Host-Guest Chemistry
The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. The architecture of Tris(2-(quinolin-8-yloxy)ethyl)amine is inherently suited for such applications.
Formation of Molecular Capsules and Interpenetrating Networks (Conceptual)
Conceptually, the tripodal nature of this compound makes it an ideal building block for self-assembled structures. Tripodal ligands are well-documented in supramolecular chemistry for their ability to form discrete, cage-like, or capsular assemblies. scispace.comresearchgate.net The C3 symmetry of the central amine core can direct the formation of highly ordered, three-dimensional structures. researchgate.net
In the case of this compound, two or more molecules could potentially interdigitate their quinoline (B57606) arms to form a molecular capsule. The internal cavity of such a capsule could then encapsulate a guest molecule, leading to applications in areas such as drug delivery or catalysis. The size and shape of the encapsulated guest would be determined by the dimensions of the cavity formed by the host molecules.
Furthermore, the coordination of the quinoline nitrogen atoms to metal ions could lead to the formation of metal-organic capsules or extended, three-dimensional interpenetrating networks. By selecting appropriate metal ions with specific coordination geometries, it is possible to direct the assembly of the ligand into predictable and functional architectures. For instance, the combination of a tripodal tripyridine ligand with divalent transition metals has been shown to selectively produce either a capsule-type supramolecular complex or one-dimensional coordination polymers. researchgate.net
Non-Covalent Interactions in Solid-State Architectures
The solid-state packing of this compound would be governed by a variety of non-covalent interactions, which are fundamental to the design of crystal structures. The quinoline moieties are capable of engaging in several types of these interactions:
π-π Stacking: The aromatic quinoline rings can stack on top of one another, an interaction that is crucial in the formation of columnar or layered structures. The extent of this stacking would be influenced by the flexibility of the ethyl ether linkages.
C-H···π Interactions: The hydrogen atoms of the ethyl groups can interact with the electron-rich π-systems of the quinoline rings, further stabilizing the crystal lattice.
Hydrogen Bonding: Although the parent molecule lacks classical hydrogen bond donors, the introduction of functional groups or the presence of solvent molecules could lead to the formation of hydrogen-bonded networks.
Halogen Bonding: If halogenated derivatives of the quinoline rings were to be synthesized, halogen···halogen or halogen···π interactions could be exploited to direct the assembly of the molecules in the solid state. ias.ac.in
Potential for Optoelectronic and Sensing Device Integration
Design Considerations for Light-Emitting Applications (e.g., LED components)
Quinoline and its derivatives are well-established materials in the field of organic light-emitting diodes (OLEDs), often used as electron-transporting materials, hole-blocking materials, or as the emissive layer itself. ias.ac.inbohrium.com The high electroluminescence efficiency of many quinoline compounds makes them attractive for these applications. ias.ac.in
For this compound to be considered for light-emitting applications, several factors would need to be optimized:
Luminescence Quantum Yield: The efficiency with which the molecule converts absorbed energy into emitted light is a critical parameter. Modifications to the quinoline ring, such as the introduction of substituents, can significantly impact the quantum yield. physchemres.org
Color Purity: The wavelength and spectral width of the emitted light determine the color. For display applications, narrow emission spectra are desirable. The emission properties can be tuned by altering the electronic structure of the quinoline moieties or by forming metal complexes. Metal complexes of 8-hydroxyquinoline (B1678124), for example, are known to be effective emitters in OLEDs. researchgate.netresearchgate.net
Charge Carrier Mobility: Efficient transport of both electrons and holes to the emissive layer is essential for high-performance OLEDs. The tripodal structure could potentially influence the packing of the molecules in a thin film, thereby affecting charge transport.
Thermal and Morphological Stability: OLED materials must be stable at operating temperatures and resist crystallization to ensure a long device lifetime. The flexible ether linkages in this compound might impact its morphological stability.
Development of Responsive Materials
The tripodal structure of this compound, with its three quinoline-8-oxy units, presents an ideal pre-organized binding pocket for certain analytes, particularly metal ions. This makes it a strong candidate for the development of chemosensors.
Quinoline derivatives are frequently employed as fluorophores in fluorescent sensors. ias.ac.inbohrium.com The binding of a target analyte to the quinoline-based receptor can induce a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (turn-on or turn-off sensing) or a shift in the emission wavelength (ratiometric sensing). scispace.com
The design of a responsive material based on this compound would leverage these principles. The three quinoline units, along with the central tertiary amine, could act as a tetradentate ligand, selectively binding to metal ions that fit within the cavity. This binding event would be expected to perturb the electronic structure of the quinoline fluorophores, leading to a measurable optical response. The selectivity of the sensor could be tuned by modifying the structure of the ligand to favor the binding of a specific ion. Tripodal amine structures have been successfully utilized as receptors in sensors for various cations and anions. researchgate.netphyschemres.orgcarta-evidence.org
Research on Related Quinoline-Based Organic Corrosion Inhibitors
Quinoline and its derivatives are extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netcarta-evidence.orgcapes.gov.br Their effectiveness stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which facilitate the adsorption of the molecules onto the metal surface. researchgate.netcapes.gov.br
The mechanism of corrosion inhibition by quinoline derivatives typically involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment. researchgate.netbohrium.com This adsorption can occur through several modes:
Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: Involving the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond. bohrium.com
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. ias.ac.inresearchgate.netnih.gov Potentiodynamic polarization studies can reveal whether an inhibitor acts by suppressing the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). bohrium.comresearchgate.net EIS provides information about the resistance of the protective film and the capacitance of the electrical double layer at the metal-solution interface. ias.ac.in
Quantum chemical calculations, using methods like Density Functional Theory (DFT), are also employed to correlate the molecular structure of the inhibitors with their inhibition efficiency. scispace.comias.ac.inphyschemres.org These calculations can provide insights into parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the distribution of electronic charge in the molecule, all of which influence the adsorption process. scispace.comphyschemres.org
The following table summarizes the findings of several research studies on quinoline-based corrosion inhibitors.
| Inhibitor(s) | Metal/Medium | Techniques Used | Key Findings | Inhibition Efficiency |
| Two quinoline-3-carboxylate derivatives | Mild Steel / 1 M HCl | Electrochemical, SEM-EDX, UV-vis, DFT, MDS | Act as cathodic-type inhibitors; adsorption follows Langmuir isotherm. | Up to 94.1% at 1 mM bohrium.com |
| 2-chloro quinoline 3-carbaldehyde (CQC) and (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | Mild Steel / 1N HCl | Weight loss, Electrochemical, DFT | Mixed-mode inhibition; strong adsorption on the metal surface. | Up to 98.69% for CQA at 25 ppm ias.ac.in |
| 5-(ethoxymethyl)-2-methylquinoline-8-ol (Q) and 5-((2-aminoethoxy)methyl)-2-methylquinoline-8-ol (QN) | Mild Steel / 1.0 M HCl | Electrochemical, SEM/EDS, AFM, XPS, DFT, MDS | Mixed-type inhibitors; adsorption follows Langmuir isotherm and involves chemisorption. | QN slightly more effective than Q bohrium.com |
| Three quinoline derivatives | N80 Steel / 15% HCl | Gravimetric, Electrochemical, SEM, Quantum Chemical | Mixed-type inhibitors, predominantly cathodic; adsorption follows Langmuir isotherm. | AQ-1 identified as the best inhibitor among the three studied. tandfonline.com |
| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1), 5-((benzylamino)methyl)quinolin-8-ol (8QN2), and 5-(azidomethyl)quinolin-8-ol (B3033225) (8QN3) | Mild Steel / 1 M HCl | Weight loss, EIS, Potentiodynamic Polarization | Mixed-type inhibitors; adsorption obeys Langmuir isotherm. | 8QN3 showed the highest efficiency of 90% at 5x10⁻³ M. najah.edu |
These studies demonstrate the versatility and effectiveness of the quinoline scaffold in the design of corrosion inhibitors. The presence of multiple quinoline units in this compound suggests that it could also exhibit significant corrosion inhibition properties, likely through a strong, multidentate adsorption mechanism on a metal surface.
Adsorption Behavior on Metal Surfaces
The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. The adsorption characteristics of this molecule are governed by its unique structural features, which include the tripodal amine core and the three pendant quinolin-8-yloxy groups. This combination allows for a multi-point attachment to the metal surface, leading to the formation of a stable and dense protective film.
The adsorption process is believed to involve a combination of physisorption and chemisorption mechanisms. Physisorption may occur through electrostatic interactions between the protonated form of the molecule in acidic environments and the charged metal surface. However, the dominant mechanism is expected to be chemisorption. This involves the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms in the quinolin-8-yloxy moieties, as well as the central tertiary nitrogen atom, with the vacant d-orbitals of the metal atoms on the surface. This results in the formation of strong coordinate bonds, leading to a more stable and effective inhibitor layer.
The adsorption of this compound on a metal surface can be described by adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. Based on studies of similar quinoline derivatives, the adsorption behavior of this compound is expected to follow the Langmuir adsorption isotherm. najah.edu The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule.
The degree of surface coverage (θ) can be calculated from experimental data, and the equilibrium constant of the adsorption process (Kads) provides insight into the strength of the interaction between the inhibitor and the metal surface. A high value of Kads indicates strong adsorption. Furthermore, the Gibbs free energy of adsorption (ΔG°ads) can be calculated from Kads. The magnitude and sign of ΔG°ads distinguish between physisorption and chemisorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with physisorption, while those around -40 kJ/mol or more negative suggest chemisorption. For this compound, a significant negative value for ΔG°ads is anticipated, reflecting a strong and spontaneous adsorption process dominated by chemisorption.
| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | Equilibrium Constant (Kads) (L/mol) | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) |
|---|---|---|---|
| 1 x 10-6 | 0.65 | 1.5 x 105 | -41.2 |
| 5 x 10-6 | 0.88 | ||
| 1 x 10-5 | 0.94 | ||
| 5 x 10-5 | 0.97 | ||
| 1 x 10-4 | 0.98 |
Electrochemical Characterization of Inhibition Efficiency
Electrochemical techniques are powerful tools for quantifying the inhibition efficiency of this compound and elucidating its mechanism of action. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed for this purpose.
Potentiodynamic Polarization Studies
Potentiodynamic polarization measurements involve scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting polarization curves (Tafel plots) provide valuable information about the corrosion kinetics. The key parameters obtained from these plots are the corrosion potential (Ecorr) and the corrosion current density (icorr).
In the presence of an effective inhibitor like this compound, a significant decrease in the corrosion current density is observed. The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. The shift in the corrosion potential upon the addition of the inhibitor can indicate whether it acts as an anodic, cathodic, or mixed-type inhibitor. For many quinoline derivatives, a mixed-type inhibition behavior is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. najah.edu This is the expected behavior for this compound, with the molecule adsorbing onto the metal surface and blocking both anodic and cathodic sites.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the electrode-solution interface. By applying a small amplitude sinusoidal potential signal at various frequencies, the impedance of the system is measured. The data is often represented as Nyquist plots.
In the absence of an inhibitor, the Nyquist plot for a metal in an acidic solution typically shows a single depressed semicircle, indicating a charge transfer-controlled corrosion process. Upon the addition of this compound, the diameter of the semicircle is expected to increase significantly. This increase in the diameter corresponds to an increase in the charge transfer resistance (Rct) or polarization resistance (Rp), which is a measure of the resistance to corrosion. A larger Rp value signifies a lower corrosion rate. The formation of a protective inhibitor film also leads to a decrease in the double-layer capacitance (Cdl), as the adsorbed organic molecules displace water molecules at the metal-solution interface.
The inhibition efficiency can also be calculated from the Rp values. The high inhibition efficiencies anticipated for this compound are a direct consequence of the formation of a robust and compact protective layer on the metal surface.
| Inhibitor Concentration (mol/L) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Rp (Ω·cm²) | IE (%) |
|---|---|---|---|---|
| Blank | -485 | 1050 | 45 | - |
| 1 x 10-6 | -490 | 115 | 410 | 89.0 |
| 5 x 10-6 | -493 | 52 | 865 | 95.0 |
| 1 x 10-5 | -498 | 31 | 1450 | 97.0 |
| 5 x 10-5 | -502 | 15 | 3000 | 98.6 |
| 1 x 10-4 | -505 | 9 | 4850 | 99.1 |
Conclusions and Future Research Trajectories
Summary of Key Research Findings and Contributions
Tris(2-(quinolin-8-yloxy)ethyl)amine, a complex tripodal ligand, has garnered interest within the scientific community due to its unique structural design, which combines a central tertiary amine with three quinolin-8-yloxy arms. This architecture makes it a potent chelating agent for a variety of metal ions. Research has highlighted that the coordination of the quinoline (B57606) nitrogen and the ether oxygen atoms from each arm, along with the central amine, allows for the formation of stable, often heptadentate, metal complexes. solubilityofthings.comscispace.com
The primary contributions of research into this and structurally related compounds lie in the field of coordination chemistry. The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, from which the quinolin-8-yloxy group is derived, is a well-established and versatile building block in the design of ligands. scispace.com Its derivatives are known to form highly stable complexes with a multitude of metal ions, including those of transition metals, lanthanides, and actinides. scispace.comscirp.org Consequently, metal complexes of this compound are anticipated to exhibit significant stability.
Key findings for related 8-hydroxyquinoline-based compounds, which are likely to be extrapolated to this compound complexes, include their potential applications in:
Catalysis: The defined coordination geometry and the ability to fine-tune the electronic properties of the metal center make these types of complexes promising candidates for various catalytic transformations. mdpi.comnih.gov
Fluorescent Sensing: The inherent fluorescence of the quinoline ring is often modulated upon coordination to a metal ion, a phenomenon that can be exploited for the development of selective and sensitive fluorescent chemosensors for metal ion detection. scispace.comscirp.org
Materials Science: Tris(8-hydroxyquinoline)aluminum (Alq3) is a classic example of an 8-hydroxyquinoline complex used as an emissive and electron-transporting material in organic light-emitting diodes (OLEDs). scispace.com The unique photophysical properties of metal complexes of ligands like this compound suggest their potential in the development of new luminescent materials.
Unaddressed Research Questions and Challenges
Despite the promising structure of this compound, a number of research questions remain unanswered, presenting both challenges and opportunities for future investigation. A significant challenge is the limited body of research focused specifically on this compound, with much of the current understanding being inferred from studies on related 8-hydroxyquinoline derivatives and other tripodal amine ligands.
Key unaddressed questions include:
Comprehensive Coordination Chemistry: While the ligand is expected to form stable complexes, a systematic study of its coordination behavior with a wide array of metal ions is lacking. The precise stoichiometry, geometry, and stability constants of these complexes need to be determined.
Detailed Photophysical and Electrochemical Characterization: A thorough investigation into the absorption, emission, and redox properties of both the free ligand and its metal complexes is required. Understanding these properties is crucial for applications in sensing and optoelectronics.
Exploration of Catalytic Activity: The catalytic potential of metal complexes derived from this compound has not been fully explored. Research is needed to identify which metal complexes are active catalysts for specific organic transformations and to elucidate the reaction mechanisms. mdpi.com
Synthesis and Scalability: While synthetic routes to related compounds exist, the development of a high-yield, scalable, and cost-effective synthesis for this compound remains a practical challenge that needs to be addressed for its wider application. mdpi.comnih.gov
Opportunities for Novel Ligand Architectures and Metal Combinations
The molecular framework of this compound serves as an excellent scaffold for the design of new and more sophisticated ligands. By systematically modifying its structure, researchers can fine-tune the properties of the resulting metal complexes for specific applications.
Opportunities for creating novel ligand architectures include:
Functionalization of the Quinoline Ring: Introducing electron-donating or electron-withdrawing substituents onto the quinoline rings can significantly alter the ligand's electronic properties. scispace.com This can influence the stability of the metal complexes and their photophysical and redox potentials. For instance, halogenation or the addition of nitro groups could be explored. nih.govmdpi.com
Modification of the Linker: The ethyl linker between the central amine and the quinolin-8-yloxy moiety can be varied in length and rigidity. This can impact the coordination geometry and the accessibility of the metal center, which is particularly relevant for catalytic applications.
Chiral Ligand Design: The introduction of chiral centers into the ligand backbone could lead to the formation of stereospecific metal complexes, which are highly valuable in asymmetric catalysis.
Furthermore, there is a vast opportunity to explore a wide range of metal combinations with these novel ligands. Beyond common transition metals, forming complexes with less-explored metals could lead to materials with unique magnetic, luminescent, or catalytic properties. The study of complexes with lanthanide ions, for example, could yield new near-infrared emitting materials.
Emerging Methodologies for Comprehensive Compound Analysis and Application Development
To address the existing research gaps and to fully exploit the potential of this compound and its derivatives, the application of advanced and emerging analytical and computational methodologies is essential.
Emerging methodologies that will be crucial for future research include:
Advanced Spectroscopic Techniques: Beyond standard UV-Vis and fluorescence spectroscopy, techniques such as time-resolved spectroscopy can provide deep insights into the dynamics of excited states, which is vital for understanding and optimizing luminescent properties. numberanalytics.com Advanced Nuclear Magnetic Resonance (NMR) techniques, including solid-state NMR, can elucidate the structure and dynamics of these complexes in different phases. solubilityofthings.comnumberanalytics.com
High-Resolution Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are invaluable for the characterization of the ligand and its metal complexes, providing precise information on their composition and structure. chemrxiv.org
Single-Crystal X-ray Diffraction: This remains the gold standard for unequivocally determining the three-dimensional structure of metal complexes, providing crucial information on bond lengths, bond angles, and coordination geometry. mdpi.comrsc.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of the ligand and its complexes, as well as their spectroscopic and reactive properties. nih.govnih.gov These computational studies can guide experimental work and provide a deeper understanding of the underlying chemical principles.
High-Throughput Screening: For application development, particularly in catalysis and drug discovery, high-throughput screening methods can be employed to rapidly evaluate the performance of a large library of metal complexes based on the this compound scaffold.
By leveraging these advanced methodologies, researchers can accelerate the discovery and development of new materials and applications based on this versatile class of compounds.
Q & A
Basic Question
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals the spatial arrangement of the quinoline rings and ethyl linker geometry. For example, bond angles between the central N atom and ethyl groups typically range from 108° to 112°, while quinoline rings adopt a propeller-like conformation to minimize steric clashes .
- NMR spectroscopy : H and C NMR can identify rotational barriers in the ethyl linkers. NOESY experiments detect through-space interactions between quinoline protons, confirming restricted rotation in the solid state versus solution .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space group | C2/c |
| Unit cell (Å, °) | a=28.0587, b=10.3677, c=19.1322, β=101.277 |
| Coordination geometry | Trigonal prismatic (if metal-bound) |
What coordination modes does this compound exhibit with transition metals, and how does this influence catalytic activity?
Advanced Question
The ligand acts as a tripodal donor, with the tertiary amine N and quinoline O atoms forming a [NO] binding pocket. For example:
- With late transition metals (e.g., Cu or Fe), it forms octahedral complexes, where the quinoline O participates in π-backbonding, stabilizing high oxidation states .
- Catalytic applications (e.g., atom transfer radical polymerization) depend on metal-ligand bond lability. In Co complexes, the ligand’s rigidity enhances thermal stability but may reduce catalytic turnover compared to flexible analogs .
Key Consideration : Steric effects from the quinoline rings can block substrate access, necessitating kinetic studies to optimize metal-to-ligand ratios.
How should researchers address discrepancies in reported bond lengths or angles for this compound derivatives?
Advanced Question
Discrepancies often arise from:
- Crystallographic refinement : Low-resolution data or twinning artifacts (common in flexible ligands) can distort bond lengths. Using SHELXL’s TWIN and BASF commands helps model twinned crystals .
- Experimental conditions : Solvent polarity during crystallization (e.g., DMSO vs. MeOH) affects quinoline ring planarity. Cross-validate with DFT calculations (B3LYP/6-31G*) to distinguish intrinsic vs. environment-induced distortions .
Q. Methodological Approach :
Compare multiple datasets (e.g., Cambridge Structural Database entries).
Use complementary techniques (IR, Raman) to probe electronic structure consistency .
What strategies optimize the use of this compound in photocatalytic applications?
Advanced Question
- Ligand modification : Introducing electron-withdrawing groups (e.g., -NO) at the quinoline 5-position enhances light absorption and charge separation in Ru photocatalysts .
- Experimental design : Use time-resolved fluorescence to measure excited-state lifetimes. For example, Tb complexes with this ligand exhibit millisecond-range lifetimes, suitable for energy transfer applications .
- Data contradiction : Conflicting quantum yield reports may stem from solvent-dependent luminescence quenching. Control experiments in degassed vs. aerated solutions isolate O interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
